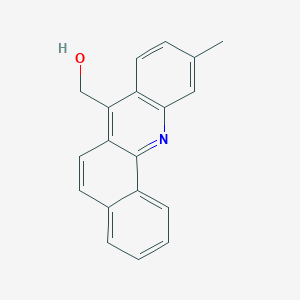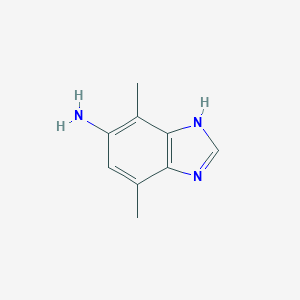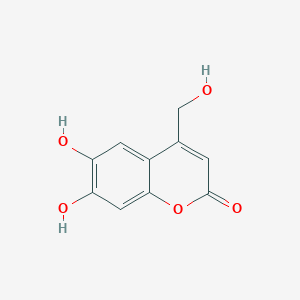
Ácido 5-nitro-1,10-fenantrolina-2,9-dicarboxílico
Descripción general
Descripción
5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C({14})H({7})N({3})O({6}). It is a derivative of 1,10-phenanthroline, featuring nitro and carboxylic acid functional groups. This compound is notable for its applications in coordination chemistry, where it acts as a ligand, and in various scientific research fields due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is widely used in scientific research due to its ability to form stable complexes with metal ions. Its applications include:
Chemistry: As a ligand in coordination chemistry to study metal-ligand interactions and to synthesize metal complexes with potential catalytic properties.
Biology: In biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Potential use in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in the development of sensors and materials for detecting metal ions in environmental samples.
Mecanismo De Acción
Target of Action
The primary target of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid (5NP) is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a major global health concern .
Mode of Action
5NP exhibits a dual mechanism of action against Mycobacterium tuberculosis. Firstly, it is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . Secondly, 5NP also kills naturally resistant intracellular bacteria by inducing autophagy in macrophages .
Biochemical Pathways
It is known that 5np is activated in an f420-dependent manner . This suggests that it may interfere with the F420-dependent redox reactions in the bacterium. Additionally, 5NP induces autophagy in macrophages , which could affect various cellular processes including protein degradation and immune response.
Pharmacokinetics
The fact that 5np can kill intracellular bacteria suggests that it is able to penetrate cell membranes
Result of Action
The action of 5NP results in the death of Mycobacterium tuberculosis, both extracellular and intracellular . This is achieved through the generation of toxic metabolites and the induction of autophagy in host cells .
Action Environment
The efficacy and stability of 5NP could be influenced by various environmental factors. For instance, the presence of F420, a cofactor found in certain bacteria including Mycobacterium tuberculosis, is necessary for the activation of 5NP . Additionally, the intracellular environment of macrophages, where 5NP induces autophagy, could also influence its action . .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can act as a mediator of glucose oxidase (GOX), which suggests that it may interact with this enzyme .
Cellular Effects
It has been suggested that the compound may have antituberculous activity, indicating that it could influence cell function .
Molecular Mechanism
It is known that the compound is activated in an F420-dependent manner, resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid typically involves the nitration of 1,10-phenanthroline-2,9-dicarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the phenanthroline ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.
Types of Reactions:
Oxidation: The nitro group in 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alcohols with sulfuric acid as a catalyst for esterification.
Major Products:
Reduction: 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid.
Esterification: Methyl or ethyl esters of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid.
Comparación Con Compuestos Similares
1,10-Phenanthroline: Lacks the nitro and carboxylic acid groups, making it less versatile in forming metal complexes.
2,9-Dimethyl-1,10-phenanthroline: Substituted with methyl groups instead of nitro and carboxylic acid groups, affecting its binding properties.
5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid: The amino group provides different reactivity compared to the nitro group.
Uniqueness: 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which enhance its ability to form stable and diverse metal complexes. This makes it particularly valuable in applications requiring strong and specific metal ion binding.
By understanding the synthesis, reactions, applications, and mechanisms of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
IUPAC Name |
5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O6/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8/h1-5H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXNUFLUBLEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428798 | |
| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164394-23-4 | |
| Record name | 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)


![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)
![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)






